molecular formula C15H13N3O2S3 B2489147 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide CAS No. 893987-40-1

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide

Cat. No. B2489147
CAS RN: 893987-40-1
M. Wt: 363.47
InChI Key: SCTVAJBHKGQFNL-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that have been extensively researched for their potential biological activities. Related compounds have shown significant antibacterial, anti-tumor, and enzyme inhibition properties, making them subjects of interest in medicinal chemistry.

Synthesis Analysis

The synthesis of related sulfonamide derivatives often involves multi-step reactions, including the Vilsmeier-Haak reaction, cyclocondensation, and interaction with various reagents to introduce specific functional groups or to cyclize the molecules into desired heterocyclic frameworks (Gadad et al., 2000). These methods are adaptable for synthesizing a wide range of sulfonamides with different substituents, potentially applicable for creating the compound in focus.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including the target compound, can be determined using techniques like X-ray crystallography. The molecular structures often reveal the presence of a central sulfonamide group flanked by various aromatic or heteroaromatic rings. The spatial arrangement of these groups can significantly affect the compound's biological activity and interaction with biological targets (Malmström et al., 2012).

Chemical Reactions and Properties

Sulfonamide compounds participate in a variety of chemical reactions, including nucleophilic addition, cyclocondensation, and elimination reactions. These reactions are crucial for modifying the chemical structure to enhance biological activity or to introduce specific functional groups necessary for the compound's mechanism of action (Isomura & Kubo, 1984).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are essential for understanding a compound's behavior in biological systems. These properties are influenced by the molecular structure and the presence of specific functional groups. Studies on related compounds have shown that these properties can be tailored through chemical synthesis to improve the compound's pharmacokinetic profile (Katritzky et al., 1987).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, including reactivity, stability, and acidity, are influenced by the electronic nature of the substituents attached to the sulfonamide nitrogen and the adjacent aromatic or heteroaromatic rings. These properties are critical for the compound's interaction with biological targets, such as enzymes or receptors, determining their biological activity and potential therapeutic applications (Scozzafava & Supuran, 1998).

Scientific Research Applications

Synthesis Methods

  • One-Pot Synthesis of Heterocyclic Compounds :Rozentsveig et al. (2013) developed a one-pot synthesis method for heterocyclic compounds, including derivatives similar to N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide. This method allows for the synthesis of target compounds without isolating intermediates, providing an efficient approach to generate these complex molecules (Rozentsveig et al., 2013).

Biological Activities

  • Antibacterial Activity :Gadad et al. (2000) explored the antibacterial properties of 6-arylimidazo[2,1-b]-1,3,4-thiadiazole-2-sulfonamides, compounds closely related to the one . Their study demonstrated significant antibacterial activity against several bacterial strains, comparable to established antibiotics (Gadad et al., 2000).

  • Anticonvulsant Properties :Farag et al. (2012) synthesized derivatives containing a sulfonamide thiazole moiety and evaluated their anticonvulsant activity. Some synthesized compounds, similar in structure to N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide, showed promising protection against picrotoxin-induced convulsions (Farag et al., 2012).

  • Insecticidal Potential :Soliman et al. (2020) investigated the insecticidal potential of sulfonamides bearing thiazole moieties against cotton leafworm. The study indicated that certain derivatives exhibited potent toxic effects, suggesting potential applications in pest control (Soliman et al., 2020).

Chemical Analysis and Applications

  • Reaction-Based Fluorescent Probes :Wang et al. (2012) developed reaction-based fluorescent probes for discriminating thiophenols over aliphatic thiols, using a structure that included a 2,3-dihydroimidazo[1,2-a]pyridine moiety. This suggests potential analytical applications of related compounds in chemical and biological sciences (Wang et al., 2012).

  • Superoxide Dismutase Mimetic Activity :Casanova et al. (1996) researched complexes incorporating sulfonamide and thiazole moieties that demonstrated superoxide-dismutase mimetic activity. This study highlights the potential application of these compounds in oxidative stress-related therapeutic strategies (Casanova et al., 1996).

Future Directions

The future directions for this compound could involve further exploration of its biological activities, given the diverse activities exhibited by thiazole derivatives . Additionally, new methods for the synthesis and functionalization of this compound could be explored .

properties

IUPAC Name

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S3/c19-23(20,14-2-1-8-21-14)17-12-5-3-11(4-6-12)13-10-18-7-9-22-15(18)16-13/h1-6,8,10,17H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTVAJBHKGQFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide

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